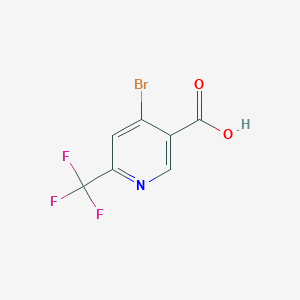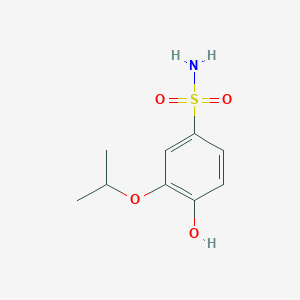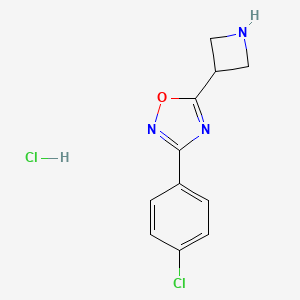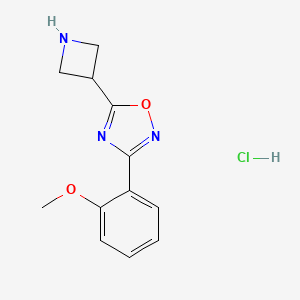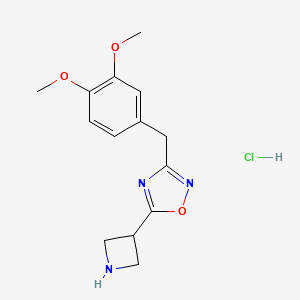
5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds similar to 5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride focuses on the synthesis and characterization of azetidine and oxadiazole derivatives. These studies involve detailing the chemical synthesis routes, structural elucidation, and analysis of their chemical properties. For instance, the synthesis of quinoline nucleus containing 1,3,4-oxadiazole and azetidinone derivatives has been explored for their potential antimicrobial activity, showcasing the chemical versatility and potential biological relevance of these compounds (Desai & Dodiya, 2014). Similarly, the synthesis and characterization of Schiff base indolyl-1,3,4-oxadiazole, thiazolidinone, and azetidinone derivatives have been reported, highlighting their significant antimicrobial, antioxidant, antituberculosis, and anticancer activities (Verma, Saundane, & Meti, 2019).
Antimicrobial Activity
A common theme in the research of azetidine and oxadiazole derivatives is their antimicrobial activity. These compounds are tested against various bacterial and fungal strains to evaluate their potential as novel antimicrobial agents. For example, derivatives have shown significant activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans, suggesting their utility in addressing drug-resistant microbial infections (Dodiya, Shihory, & Desai, 2012).
Anticancer Activity
Another critical area of application is in anticancer research, where azetidine and oxadiazole derivatives are evaluated for their cytotoxic effects against various cancer cell lines. The synthesis of these compounds and their evaluation as potential anticancer agents highlight the ongoing search for new therapeutic options. Notably, some derivatives exhibit promising anticancer activity, indicating potential pathways for developing novel cancer treatments (Qiao et al., 2015).
Propiedades
IUPAC Name |
5-(azetidin-3-yl)-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-18-11-4-3-9(5-12(11)19-2)6-13-16-14(20-17-13)10-7-15-8-10;/h3-5,10,15H,6-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCWTZZDLNWWIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NOC(=N2)C3CNC3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




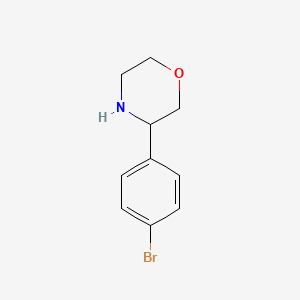
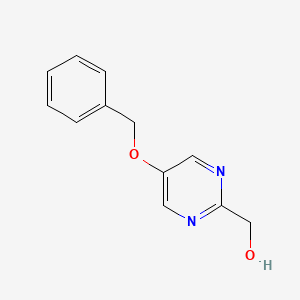
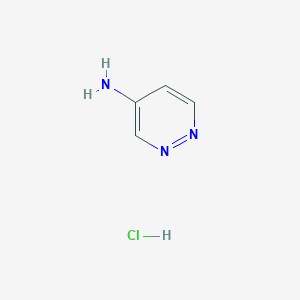
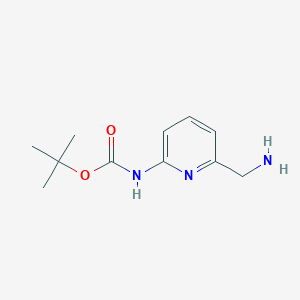

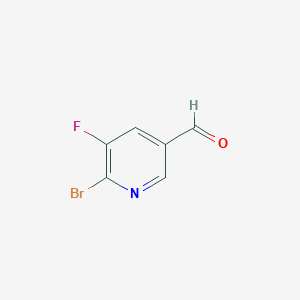
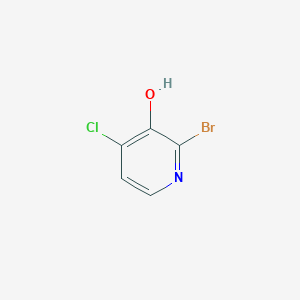
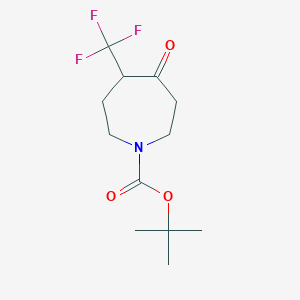
![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)
